molecular formula C13H18F2N2O3 B12826196 Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate

Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B12826196
M. Wt: 288.29 g/mol
InChI Key: FRGLVQCREUXDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N2O3 It is a piperidine derivative that features a tert-butyl ester group, a cyanoacetyl group, and two fluorine atoms on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of tert-butyl cyanoacetate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetate, followed by nucleophilic addition to the piperidine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, a micro-reaction system comprising a micro-mixer and a micro-channel reactor can be used to simultaneously convey substrate liquid containing cyanoacetic acid and a Lewis acid along with isobutene . This method allows for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
  • Tert-butyl cyanoacetate
  • Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyanoacetyl group and the tert-butyl ester group also contributes to its distinct properties compared to similar compounds .

Properties

Molecular Formula

C13H18F2N2O3

Molecular Weight

288.29 g/mol

IUPAC Name

tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C13H18F2N2O3/c1-12(2,3)20-11(19)17-7-5-9(10(18)4-6-16)13(14,15)8-17/h9H,4-5,7-8H2,1-3H3

InChI Key

FRGLVQCREUXDSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)CC#N

Origin of Product

United States

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